molecular formula C11H19O4P B15336865 1-Adamantanylmethyl Dihydrogen Phosphate

1-Adamantanylmethyl Dihydrogen Phosphate

Cat. No.: B15336865
M. Wt: 246.24 g/mol
InChI Key: KZZGXFUAAWVWCT-UHFFFAOYSA-N
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Description

1-Adamantanylmethyl Dihydrogen Phosphate is an organophosphorus compound that features an adamantane moiety attached to a dihydrogen phosphate group. Adamantane is a highly stable, diamondoid structure known for its rigidity and unique three-dimensional framework. The incorporation of the adamantane structure into various compounds often imparts enhanced stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Adamantanylmethyl Dihydrogen Phosphate typically involves the reaction of adamantane derivatives with phosphoric acid or its derivatives. One common method is the phosphorylation of 1-adamantanylmethanol with phosphoric acid under controlled conditions. The reaction can be carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the dihydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale phosphorylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Adamantanylmethyl Dihydrogen Phosphate can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of phosphite or phosphonate derivatives.

    Substitution: Formation of substituted adamantane derivatives with various functional groups.

Scientific Research Applications

1-Adamantanylmethyl Dihydrogen Phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1-Adamantanylmethyl Dihydrogen Phosphate involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The phosphate group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon structure, known for its stability and rigidity.

    1-Adamantanylmethanol: A precursor in the synthesis of 1-Adamantanylmethyl Dihydrogen Phosphate.

    Ammonium Dihydrogen Phosphate: A related phosphate compound with different applications.

Uniqueness

This compound is unique due to the combination of the adamantane moiety and the dihydrogen phosphate group. This combination imparts enhanced stability, unique chemical reactivity, and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C11H19O4P

Molecular Weight

246.24 g/mol

IUPAC Name

1-adamantylmethyl dihydrogen phosphate

InChI

InChI=1S/C11H19O4P/c12-16(13,14)15-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2,(H2,12,13,14)

InChI Key

KZZGXFUAAWVWCT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COP(=O)(O)O

Origin of Product

United States

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